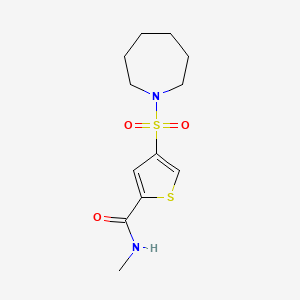

![molecular formula C20H22FN3O2 B5570521 2-环丙基-5-{[2-(3-氟苯基)氮杂环戊烷-1-基]羰基}嘧啶-4-醇](/img/structure/B5570521.png)

2-环丙基-5-{[2-(3-氟苯基)氮杂环戊烷-1-基]羰基}嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in pyrimidin-4-ol derivatives, including compounds structurally similar to "2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol," is driven by their potential applications in various fields of medicinal and organic chemistry. These compounds are often explored for their unique chemical reactions, physical and chemical properties, which can be fine-tuned for specific purposes.

Synthesis Analysis

The synthesis of related pyrimidin-4-ol derivatives often involves multi-step reactions, starting from bicyclic or tricyclic precursors to achieve the desired heterocyclic core. For instance, Alves et al. (2007) demonstrated the formation of pyridin-4(1H)-one and 1H-azepin-4(7H)-one derivatives through cleavage and expansion reactions, highlighting the complexity and versatility in synthesizing heterocyclic compounds (Alves, Fortes, Costa, & Duarte, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidin-4-ol derivatives is crucial for their biological activity and chemical properties. Echalier et al. (2008) provided insights into the structure-activity relationship (SAR) of meriolins, a class of kinase inhibitors, by analyzing their crystal structures in complex with CDK2/cyclin A (Echalier et al., 2008). These studies are pivotal for understanding the interaction mechanisms of similar compounds with biological targets.

Chemical Reactions and Properties

The chemical reactivity of pyrimidin-4-ol derivatives encompasses a range of reactions, including nucleophilic substitutions, ring expansions, and cycloadditions. The versatility in chemical reactions is highlighted in studies by Liu et al. (2016), which explored the Ag(I)-catalyzed atroposelective desymmetrization of N-Arylmaleimide, providing a pathway to synthesize enantioenriched derivatives (Liu, Tao, Cong, & Wang, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The crystal structure analysis, as performed by Özdemir et al. (2015), provides insights into the solid-state configuration and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for tailoring the compound for specific applications. The synthesis and SAR study by Selvam et al. (2012) on thiazolopyrimidine derivatives as anticancer agents illustrate the importance of substituent effects on the compound's chemical properties and biological activity (Selvam, Karthick, Palanirajan, & Ali, 2012).

科学研究应用

合成和化学反应

- 形成和转化:通过裂解和扩环过程从环加成物合成吡啶-4(1H)-酮和1H-氮杂环戊-4(7H)-酮证明了类似结构在化学转化中的多功能性,这可能与目标化合物的合成或改性有关(Alves 等,2007)。

- 生物转化:一项关于 β-分泌酶抑制剂的研究重点介绍了涉及吡啶和嘧啶环的代谢途径,这可能与理解类似化合物的代谢或生物转化有关(Lindgren 等,2013)。

潜在的生物活性

- 抗癌和抗菌作用:新型含氟吡啶并[4,3-d]嘧啶-4(3H)-酮对某些真菌表现出抑制活性,表明结构相关的化合物具有潜在的抗菌或抗癌应用(Ren 等,2007)。

- 抗病毒活性:由嘧啶衍生物合成碳环核苷表明具有潜在的抗病毒活性,这可以推论到类似化合物的研究应用(Vince & Hua,1990)。

晶体结构和材料属性

- 晶体结构分析:对相关化合物晶体结构的研究可以深入了解分子构型、分子间相互作用以及形成固态材料或药物的可能性(Jasinski 等,2009)。

酶抑制和治疗潜力

- 激酶抑制活性:具有嘧啶-4-基结构的化合物梅里奥林对细胞周期蛋白依赖性激酶表现出有效的抑制活性,表明有可能开发靶向异常细胞生长或神经退行性疾病的药物(Echalier 等,2008)。

属性

IUPAC Name |

2-cyclopropyl-5-[2-(3-fluorophenyl)azepane-1-carbonyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c21-15-6-4-5-14(11-15)17-7-2-1-3-10-24(17)20(26)16-12-22-18(13-8-9-13)23-19(16)25/h4-6,11-13,17H,1-3,7-10H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRADKADBQLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)C2=CN=C(NC2=O)C3CC3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

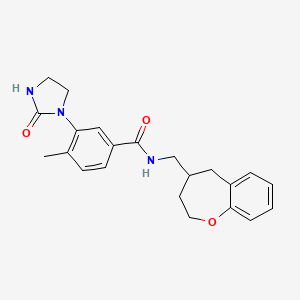

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

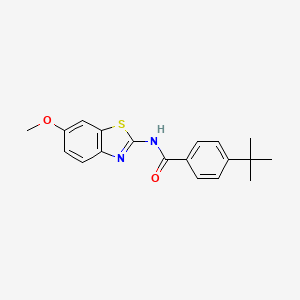

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

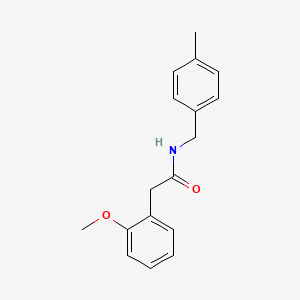

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)